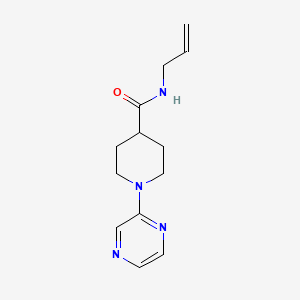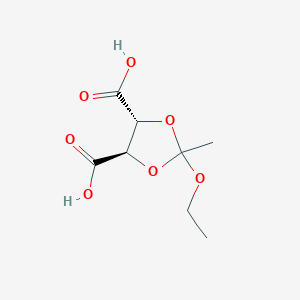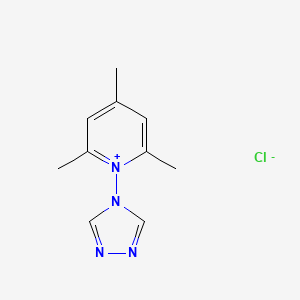
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride is a chemical compound with a unique structure that combines a pyridinium ion with a triazole ring
Métodos De Preparación
The synthesis of 2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride typically involves the reaction of 2,4,6-trimethylpyridine with 4H-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and serves as a precursor to various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride involves its interaction with molecular targets and pathways within biological systems. The triazole ring and pyridinium ion play crucial roles in its activity, potentially affecting enzyme function and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another compound with a similar structural motif but different functional groups and applications.
2,4,6-Trimethyl-1,3,5-triazine: Shares the triazine ring but differs in its chemical properties and uses.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Known for its use as a building block in organic synthesis and its distinct chemical behavior.
Propiedades
Número CAS |
620608-15-3 |
|---|---|
Fórmula molecular |
C10H13ClN4 |
Peso molecular |
224.69 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-1-(1,2,4-triazol-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C10H13N4.ClH/c1-8-4-9(2)14(10(3)5-8)13-6-11-12-7-13;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WQRFWIJKNLEOTD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)N2C=NN=C2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
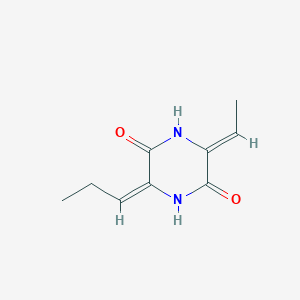
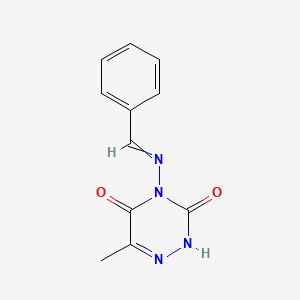
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

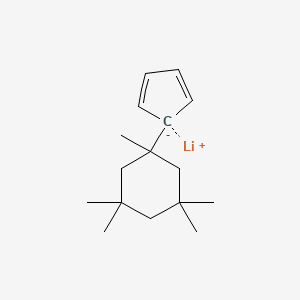
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
